Tert-butyl N-(3-amino-1-phenylcyclobutyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-amino-1-phenylcyclobutyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-15(9-12(16)10-15)11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDYWOZSSVJTNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361634-84-4 | |
| Record name | rac-tert-butyl N-[(1r,3r)-3-amino-1-phenylcyclobutyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-amino-1-phenylcyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with aryl halides in the presence of a base such as cesium carbonate . This reaction is often carried out in a solvent like 1,4-dioxane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-amino-1-phenylcyclobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as bromine or chloromethyl methyl ether (MOMCl) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated or alkylated phenyl derivatives.
Scientific Research Applications
Scientific Research Applications
Tert-butyl N-(3-amino-1-phenylcyclobutyl)carbamate has several notable applications across different scientific domains:
Medicinal Chemistry
The compound is being investigated for its potential use in drug development, particularly as a prodrug that can release active amines in vivo. Its unique structure allows it to interact with various biological pathways, making it a candidate for targeting specific diseases.
Biological Studies
Research has shown that this compound can be utilized in enzyme-catalyzed reactions involving carbamates. Its ability to act as an intermediate in the synthesis of complex organic molecules further enhances its utility in biological research.
Agrochemical Production
Due to its structural characteristics, this compound may also find applications in the production of agrochemicals, contributing to the development of new agricultural products.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Enzyme Inhibition Studies : Research indicates that compounds similar to this carbamate can inhibit enzymes involved in metabolic pathways. For instance, studies have demonstrated that modifications of carbamates can lead to effective inhibitors for enzymes like acetylcholinesterase, which plays a crucial role in neurotransmission.
- Pharmacokinetics : Ongoing studies aim to determine the pharmacokinetic profile of this compound, including its bioavailability and metabolic stability. Understanding these parameters is critical for evaluating its potential therapeutic applications.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-amino-1-phenylcyclobutyl)carbamate involves its conversion to the corresponding amine under physiological conditions. The carbamate group is hydrolyzed by enzymes such as esterases, releasing the active amine, which can then interact with its molecular targets. These targets may include receptors, enzymes, or other proteins involved in various biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Ring Size and Rigidity :
- The cyclobutane core in the target compound offers greater rigidity compared to cyclohexane (e.g., CAS 1546332-14-2) or linear chains (e.g., 6-bromohexyl derivative) . This rigidity can improve binding specificity in receptor-ligand interactions but may also increase synthetic complexity due to ring strain.
- Cyclohexane-based analogs (e.g., CAS 296) exhibit enhanced conformational flexibility, which might improve solubility but reduce target selectivity .
Substituent Effects: Amino Groups: The 3-amino substituent in the target compound and CAS 1032684-85-7 provides a reactive site for derivatization. Halogens and Polar Groups: Bromine (CAS 2) and fluorine (CAS 1546332-14-2) substituents alter electronic properties and lipophilicity. Methoxy groups (CAS 296) enhance solubility but may reduce membrane permeability .
Applications in Drug Discovery :
Biological Activity
Tert-butyl N-(3-amino-1-phenylcyclobutyl)carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C13H20N2O2
- Molecular Weight : 236.31 g/mol
The compound features a tert-butyl carbamate group attached to a cyclobutyl moiety, which is further substituted with an amino group and a phenyl ring. This structural configuration is believed to influence its biological activity significantly.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable amine precursor. Various synthetic routes have been explored, emphasizing the importance of protecting groups during the synthesis to enhance yield and selectivity.
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including proteases. Inhibitory assays reveal that it can bind effectively to target enzymes, leading to decreased enzymatic activity.
- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.
- Cytotoxicity : Evaluations on human cell lines such as HepG2 have demonstrated cytotoxic effects at higher concentrations, indicating that further research is necessary to understand its safety profile.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
